molecular formula C19H28N4O3 B1162876 ADB-PINACA N-(4-hydroxypentyl) metabolite

ADB-PINACA N-(4-hydroxypentyl) metabolite

Cat. No. B1162876
M. Wt: 360.5
InChI Key: PLWUNCALBOFEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ADB-PINACA is an analog of AKB48, a synthetic cannabinoid also known as APINACA. ADB-PINACA N-(4-hydroxypentyl) metabolite is an expected phase 1 metabolite of ADB-PINACA, based on the known metabolism of similar compounds. The physiological properties of this compound have not been evaluated. This product is intended for forensic and research applications.

Scientific Research Applications

Metabolite Identification and Analysis

  • Distinguishing Between Synthetic Cannabinoids : A study by Carlier et al. (2017) focused on differentiating the intake of ADB-PINACA and its analog 5F-ADB-PINACA through human hepatocyte metabolites. The study identified key metabolites, including ADB-PINACA ketopentyl and hydroxypentyl, which are crucial markers for ADB-PINACA intake.

  • Synthetic Cannabinoid Receptor Agonists : Research by Gamage et al. (2018) showed that hydroxypentyl metabolites of synthetic cannabinoids like ADB-PINACA retain efficacy at human cannabinoid receptors. This suggests that these metabolites might contribute to the pharmacological effects of synthetic cannabinoids.

  • Metabolism and Pharmacological Profiling : A study by Longworth et al. (2017) synthesized and characterized the major metabolites of ADB-PINACA, finding that non-carboxylic acid metabolites retained potent activity at CB1 and CB2 receptors. This indicates that ADB-PINACA metabolites may contribute to the overall pharmacological profile of the drug.

  • Metabolic Stability and Profiling : Research by Wohlfarth et al. (2015) investigated the metabolic stability and metabolite profiling of AB-PINACA and its 5-fluoro analog. They identified several metabolites, including 5-hydroxypentyl and pentanoic acid metabolites, which are shared with ADB-PINACA.

Analytical and Forensic Applications

  • Forensic Toxicology and Drug Testing : A study by Kronstrand et al. (2021) outlined the increasing prevalence of ADB-BUTINACA in forensic toxicology cases. They identified specific metabolites in human hepatocytes, which can serve as biomarkers in blood and urine for forensic investigations.

  • Screening and Confirmation of Synthetic Cannabinoids : Tynon et al. (2017) developed a method for screening and confirming a range of synthetic cannabinoids, including ADB-PINACA, in human blood. This method is essential for forensic investigations and detecting drug abuse cases (Tynon et al., 2017).

Pharmacological and Toxicological Studies

  • Pharmacology and Toxicology of Synthetic Cannabinoids : A study by Cabanlong et al. (2022) explored the affinity and efficacy of 5F-MDMB-PINACA metabolites at CB1 receptors, indicating their potential contribution to the toxicity of synthetic cannabinoids.

  • Synthetic Cannabinoid Metabolite Synthesis : Research by McKinnie et al. (2018) developed a method for synthesizing 5-fluoro-4-hydroxypentyl side chain metabolites of synthetic cannabinoids. This is crucial for understanding the pharmacology and toxicology of these substances.

Legal and Regulatory Perspectives

  • Controlled Substances Regulation : A final rule issued by the Drug Enforcement Administration placed AB-FUBINACA and ADB-PINACA into Schedule I of the Controlled Substances Act. This action highlights the legal and regulatory challenges associated with synthetic cannabinoids (Federal Register, 2016).

properties

Product Name

ADB-PINACA N-(4-hydroxypentyl) metabolite

Molecular Formula

C19H28N4O3

Molecular Weight

360.5

InChI

InChI=1S/C19H28N4O3/c1-12(24)8-7-11-23-14-10-6-5-9-13(14)15(22-23)18(26)21-16(17(20)25)19(2,3)4/h5-6,9-10,12,16,24H,7-8,11H2,1-4H3,(H2,20,25)(H,21,26)

InChI Key

PLWUNCALBOFEBI-UHFFFAOYSA-N

SMILES

O=C(NC(C(N)=O)C(C)(C)C)C1=NN(CCCC(O)C)C2=C1C=CC=C2

synonyms

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ADB-PINACA N-(4-hydroxypentyl) metabolite
Reactant of Route 2
ADB-PINACA N-(4-hydroxypentyl) metabolite
Reactant of Route 3
ADB-PINACA N-(4-hydroxypentyl) metabolite
Reactant of Route 4
Reactant of Route 4
ADB-PINACA N-(4-hydroxypentyl) metabolite
Reactant of Route 5
ADB-PINACA N-(4-hydroxypentyl) metabolite
Reactant of Route 6
Reactant of Route 6
ADB-PINACA N-(4-hydroxypentyl) metabolite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.